3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride

Catalog No.
S12987899
CAS No.
M.F
C10H9ClF5NO2
M. Wt
305.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic ac...

Product Name

3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride

IUPAC Name

3-amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid;hydrochloride

Molecular Formula

C10H9ClF5NO2

Molecular Weight

305.63 g/mol

InChI

InChI=1S/C10H8F5NO2.ClH/c11-6-4(1-3(16)2-5(17)18)7(12)9(14)10(15)8(6)13;/h3H,1-2,16H2,(H,17,18);1H

InChI Key

ZZFVLTJRIMBREK-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(CC(=O)O)N.Cl

3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride is a chiral compound belonging to the class of beta-amino acids, which are significant in both biological systems and pharmaceutical applications. This compound features a unique structure characterized by a pentafluorinated phenyl group, where all hydrogen atoms on the phenyl ring are replaced with fluorine atoms. This modification enhances its chemical properties and potential applications in medicinal chemistry. The molecular formula is C10H9ClF5NO2\text{C}_{10}\text{H}_{9}\text{ClF}_{5}\text{NO}_{2}, with a molecular weight of approximately 305.63 g/mol. Its physical properties include high solubility in water due to the presence of amino and carboxylic acid functional groups, which facilitate hydrogen bonding.

  • Nucleophilic Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions.
  • Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.

These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity in various chemical environments.

The biological activity of 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride is of particular interest in pharmacology. It has been studied for its potential role as a neurotransmitter modulator, influencing synaptic transmission and neuronal signaling pathways. The perfluorinated moiety may enhance its binding affinity to specific receptors or enzymes, making it a candidate for drug development targeting neurological disorders. In vitro assays have shown that this compound can modulate neurotransmitter release, indicating its potential role as a neuromodulator.

The synthesis of 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride typically involves several key steps:

  • Starting Materials: The synthesis begins with the appropriate perfluorinated benzene derivative and a suitable amino acid precursor.
  • Formation of Intermediate: The perfluorinated benzene derivative undergoes a nucleophilic substitution reaction with the amino acid precursor under controlled conditions to form an intermediate compound.
  • Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid.

3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride has several applications across different fields:

  • Medicinal Chemistry: Investigated for various therapeutic effects and as a building block for synthesizing pharmaceutical compounds.
  • Biological Studies: Used to study interactions with biomolecules and potential biological activities.
  • Material Science: Explored for developing novel materials with unique properties due to the presence of the pentafluorophenyl group.

Interaction studies involving 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride focus on its binding affinity to biological targets such as receptors and enzymes. Preliminary studies suggest that the perfluorinated moiety may enhance hydrophobic interactions compared to non-fluorinated analogs. Further studies are necessary to elucidate its mechanism of action and confirm these interactions through advanced biophysical methods.

Several compounds share structural similarities with 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride:

Compound NameCAS NumberSimilarity ScoreUnique Features
(S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid936630-57-80.91Contains trifluorophenyl group
(S)-2-amino-3-(2,3-difluorophenyl)propanoic acid266360-42-30.88Difluorinated phenyl group
(R)-2-amino-3-(2,4-difluorophenyl)propanoic acid266360-60-50.88Contains difluoro substituents
(S)-2-amino-3-(2,5-difluorophenyl)propanoic acid31105-92-70.86Unique fluorination pattern

The uniqueness of 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride lies in its fully fluorinated phenyl ring. This significantly alters its electronic properties compared to other similar compounds and may influence its reactivity and biological interactions.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

305.0241970 g/mol

Monoisotopic Mass

305.0241970 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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